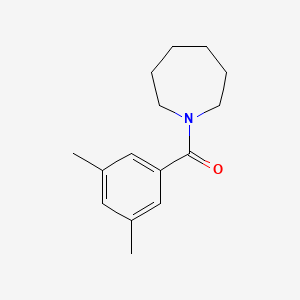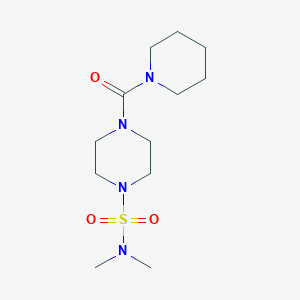
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine, commonly known as 4-FMP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used for recreational purposes due to its stimulant and euphoric effects. However, the compound has also been studied for its potential medical applications, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 4-FMP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased stimulation and euphoria, which are the primary effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMP are primarily related to its effects on dopamine levels in the brain. The drug has been shown to increase dopamine release and inhibit its reuptake, leading to increased stimulation and euphoria. However, the drug can also cause side effects such as increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 4-FMP in lab experiments is its ability to increase dopamine release, which can be useful in studying the effects of dopamine on behavior and cognition. However, the drug's stimulant effects can also make it difficult to control the behavior of test subjects, and its potential for abuse makes it a controversial substance to use in research.
Future Directions
There are several potential future directions for research on 4-FMP. One area of interest is its potential as a treatment for neurodegenerative disorders, particularly Parkinson's disease. Additionally, further research could be conducted to better understand the drug's mechanism of action and its effects on the brain. Finally, studies could be conducted to investigate the potential for abuse and addiction associated with the drug, as well as its long-term effects on the brain and body.
Synthesis Methods
The synthesis of 4-FMP involves the reaction of 2-fluoroaniline with 4-methylcyclohexanone in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis process has been extensively studied and optimized for purity and yield.
Scientific Research Applications
4-FMP has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound has been shown to have neuroprotective properties and can increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of movement and mood.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c1-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJLYARZPZQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)


![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
